3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-3-(4-nitrophenyl)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c20-16(17-4-2-10-24-17)11-18(25-12-15-3-1-9-23-15)13-5-7-14(8-6-13)19(21)22/h1-10,18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCAYAPRWQOUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiophen-2-yl Propan-1-one Derivatives
Key Observations :
- The thiophen-2-yl ketone group is a common motif in Friedel-Crafts-derived compounds, with yields typically >65%.
- Substitutions at position 3 (e.g., aryl, heterocyclic, or thioether groups) significantly alter polarity and melting points.
Spectroscopic Data
- 1H NMR : Thiophen-2-yl protons resonate at δ ~7.0–7.8 ppm, while aromatic protons (e.g., 4-nitrophenyl) appear upfield at δ ~6.6–7.3 ppm.
- 13C NMR : The ketone carbonyl resonates at δ ~190–200 ppm, with thiophene carbons at δ ~125–140 ppm.
Nitro-Substituted Aromatic Compounds
Impact of the Nitro Group
The 4-nitrophenyl group enhances electrophilicity and may improve bioactivity. Comparisons include:
Key Observations :
- Nitro groups increase melting points (e.g., 7j: 174–176°C) due to enhanced intermolecular interactions.
- Nitro-substituted compounds often exhibit cytotoxic or anticancer activity, as seen in pyrazolyl chalcones.
Thioether and Furan-Containing Analogs
Thioether Linkages
The furan-2-ylmethyl thioether group in the target compound distinguishes it from analogs with simpler thioethers:
Key Observations :
- Thioether groups introduce steric bulk and moderate polarity, affecting solubility and crystallinity.
- Furan-2-ylmethyl thioether may enhance π-π stacking interactions compared to alkyl thioethers.
Furan vs. Thiophene Heterocycles
- Furan (oxygen-containing) is less electron-rich than thiophene (sulfur-containing), altering electronic properties and reactivity.
- Hybrid compounds (e.g., 7j) demonstrate that combining furan/thiophene with nitro groups can optimize bioactivity.
Computational and Spectroscopic Insights
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